molecular formula C15H18N4S2 B5626977 1-(2,1,3-Benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea

1-(2,1,3-Benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea

Cat. No.: B5626977
M. Wt: 318.5 g/mol
InChI Key: ZPRMPQDHRORGRM-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a benzothiadiazole moiety, which is often associated with photophysical properties, and a cyclohexenyl group, which may influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-Benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea typically involves the reaction of benzothiadiazole derivatives with cyclohexenyl ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiadiazole derivatives.

    Substitution: N-alkyl or N-acyl thiourea derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying biological processes involving thiourea derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thioureas.

    Industry: As a component in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea would depend on its specific application. In biological systems, it may interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions. The benzothiadiazole moiety could be involved in electron transfer processes, while the thiourea group might participate in covalent modification of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,1,3-Benzothiadiazol-5-yl)-3-phenylthiourea
  • 1-(2,1,3-Benzothiadiazol-5-yl)-3-methylthiourea
  • 1-(2,1,3-Benzothiadiazol-5-yl)-3-(2-thienyl)thiourea

Uniqueness

1-(2,1,3-Benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea is unique due to the presence of the cyclohexenyl group, which may impart distinct steric and electronic properties compared to other thiourea derivatives. This uniqueness could influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S2/c20-15(16-9-8-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)19-21-18-13/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRMPQDHRORGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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